N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Overview
Description
N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C11H13N3O3. It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a nitrophenyl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-nitroaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: N-(2-aminophenyl)pyrrolidine-1-carboxamide.
Substitution: Various substituted pyrrolidine-1-carboxamides depending on the nucleophile used.
Hydrolysis: Pyrrolidine-1-carboxylic acid and 2-nitroaniline.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown promise as enzyme inhibitors, which could be useful in studying enzyme function and developing new therapeutic agents.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its derivatives often involves the inhibition of specific enzymes or receptors. The nitrophenyl group can interact with the active site of enzymes, blocking substrate binding and thus inhibiting enzyme activity. Additionally, the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with the nitrophenyl group at a different position on the pyrrolidine ring.
N-(4-nitrophenyl)pyrrolidine-1-carboxamide: Similar structure but with the nitrophenyl group at the para position.
N-(2-aminophenyl)pyrrolidine-1-carboxamide: A reduction product of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Uniqueness
This compound is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and binding properties. This positioning allows for distinct interactions with biological targets, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
N-(2-nitrophenyl)pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-3-4-8-13)12-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZLOXHFCMWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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